
2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone is an organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with two methyl groups at positions 6 and 8, and a dihydro functionality at positions 2 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a methyl ketone in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone to its corresponding tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinolinone derivatives with additional oxygen functionalities.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinolinone derivatives.
Scientific Research Applications
2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit key enzymes involved in metabolic pathways.
Receptor binding: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-4(1H)-Quinolinone: Lacks the methyl groups at positions 6 and 8.
6,8-dimethylquinoline: Does not have the dihydro functionality at positions 2 and 3.
4-hydroxyquinoline: Contains a hydroxyl group instead of the dihydro functionality.
Uniqueness
2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone is unique due to its specific substitution pattern and dihydro functionality, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6,8-dimethyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H13NO/c1-7-5-8(2)11-9(6-7)10(13)3-4-12-11/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
QJBORCAZTVNDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15275714.png)

![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)
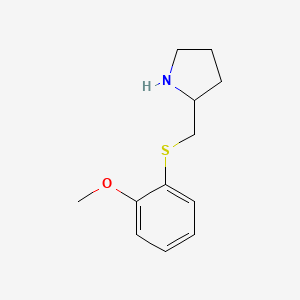

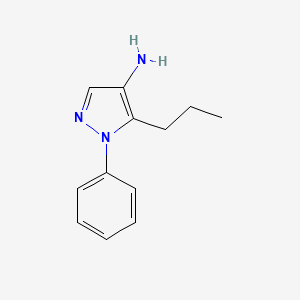
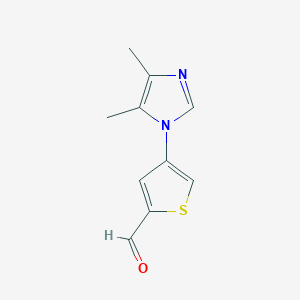
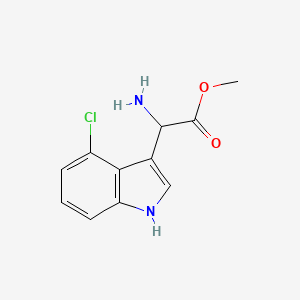


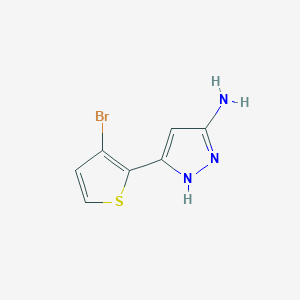

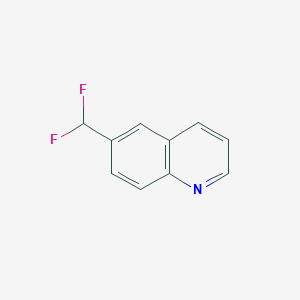
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
